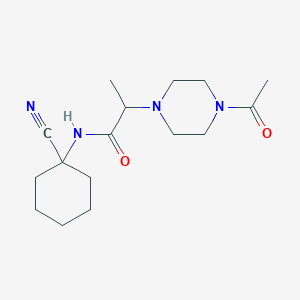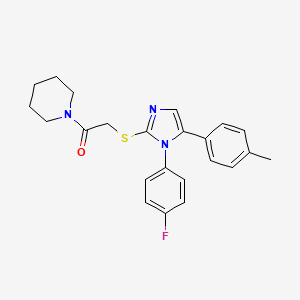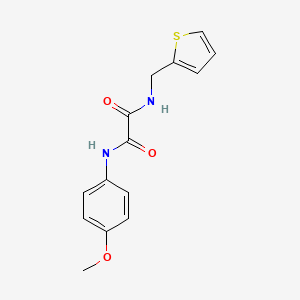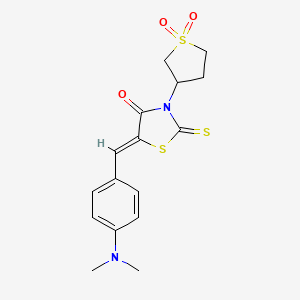
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide, also known as CPP-ACP, is a synthetic peptide that has been studied extensively for its potential applications in various scientific fields. CPP-ACP is a white, crystalline powder that is soluble in water and has a molecular weight of 388.5 g/mol.
Applications De Recherche Scientifique
Cyclization Reactions and Derivative Synthesis
Cyanamides, such as those involved in cyclization reactions with anthranilates and aminophenyl ketones, lead to the synthesis of various derivatives including 2-aminoquinazoline and dihydropyrimidine derivatives. These reactions are crucial for the development of compounds with potential biological activities (Shikhaliev et al., 2008).
Antiproliferative Activity
A novel propanamide analogue, along with diketopiperazines, isolated from Streptomyces sp. found in mangrove soil, exhibited antiproliferative properties against glioma cells. This discovery points towards the potential of similar structures in cancer research (Ye et al., 2017).
Anticonvulsant Activity
Hybrid compounds derived from propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, have shown promising anticonvulsant activity in preclinical models. This suggests the potential for similar compounds in the development of new antiepileptic medications (Kamiński et al., 2015).
Antimicrobial Properties
Cyclization of thiocyanatoamides, including those containing the acetylphenyl fragment, led to the synthesis of thiazolones with significant antibacterial and antifungal activity. This research indicates the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).
Alcohol Intake Suppression
Compounds like calcium cyanamide, an aldehyde dehydrogenase inhibitor, have been used to suppress voluntary ethanol drinking in rats, providing insights into the treatment of alcoholism (Sinclair & Lindros, 1981).
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13(19-8-10-20(11-9-19)14(2)21)15(22)18-16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQQRINYJDBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)

![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2394914.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)

![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2394927.png)
![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)
